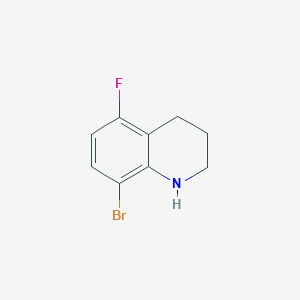

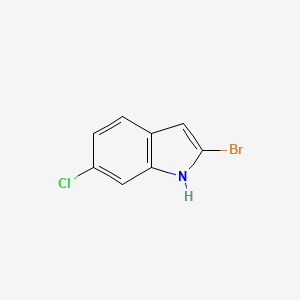

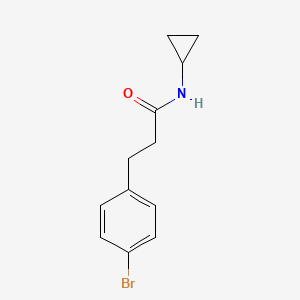

![molecular formula C7H12ClNO2 B1380910 2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride CAS No. 637740-18-2](/img/structure/B1380910.png)

2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride

Übersicht

Beschreibung

“2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride” is a chemical compound with the molecular formula C7H12ClNO2 . It is also known by its IUPAC name "2-azabicyclo [2.1.1]hexane-1-carboxylic acid hydrochloride" .

Synthesis Analysis

A batchwise, multigram preparation of 2-azabicyclo- [2.1.1]hexane hydrochloride was developed, delivering a total of 195 grams of material. The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system .Molecular Structure Analysis

The molecular structure of this compound is characterized by a [2.1.1]-bicyclic ring system . The InChI code for this compound is “1S/C6H9NO2.ClH/c8-5(9)6-1-4(2-6)3-7-6;/h4,7H,1-3H2,(H,8,9);1H” which provides a standard way to encode the compound’s structure .Chemical Reactions Analysis

The key chemical reaction in the synthesis of this compound involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide . This reaction forges the [2.1.1]-bicyclic ring system that characterizes the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 177.63 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources and may require further investigation.Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Research on 2-azabicyclo[2.1.1]hexanes has focused significantly on their synthesis techniques. For example, Liao et al. (2016) developed a batchwise, multigram preparation method for 2-azabicyclo-[2.1.1]hexane hydrochloride, a closely related compound, highlighting the importance of creating efficient synthesis pathways for such chemicals (Liao et al., 2016).

Stevens and Kimpe (1996) synthesized 2-azabicyclo[2.1.1]hexanes using a method involving imination and reductive cyclization, indicating the variety of approaches used in creating these compounds (Stevens & Kimpe, 1996).

Chemical Transformations

Krow et al. (2003) studied the reactions of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with halonium ion electrophiles, a process relevant to the broader category of compounds including 2-azabicyclo[2.1.1]hexanes. This research aids in understanding the chemical behaviors and potential transformations of these compounds (Krow et al., 2003).

Applications in Medicinal Chemistry

Nirogi et al. (2020) developed an azabicyclo[3.1.0]hexane hydrochloride derivative as a potential treatment for depression, demonstrating the medicinal applications of this class of compounds. Although this study focuses on a slightly different structure, it suggests potential therapeutic uses for similar azabicyclo compounds (Nirogi et al., 2020).

Safety and Hazards

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its synthesis, understanding its mechanism of action, and investigating its potential applications. As it is available for purchase for pharmaceutical testing , it may have potential uses in the development of new drugs or therapies.

Wirkmechanismus

Target of Action

The primary targets of 2-{2-Azabicyclo[21It’s known that this compound contains an azabicyclohexane group , which may interact with various biological targets.

Mode of Action

The specific mode of action of 2-{2-Azabicyclo[21It’s known to be used as an intermediate in organic synthesis reactions, contributing to the construction and connection of molecular frameworks .

Biochemical Pathways

The exact biochemical pathways affected by 2-{2-Azabicyclo[21As an intermediate in organic synthesis, it likely participates in various biochemical reactions depending on the specific context of its use .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-{2-Azabicyclo[21It’s soluble in polar solvents like water and ethanol , which could influence its absorption and distribution.

Result of Action

The molecular and cellular effects of 2-{2-Azabicyclo[21As an intermediate, its effects would largely depend on the final compounds it helps synthesize .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride. For instance, it should be stored in a dry, cool place away from fire and heat sources . Also, exposure to its dust or vapor should be avoided .

Eigenschaften

IUPAC Name |

2-(2-azabicyclo[2.1.1]hexan-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c9-6(10)3-7-1-5(2-7)4-8-7;/h5,8H,1-4H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAUEVCNAOGXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(NC2)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

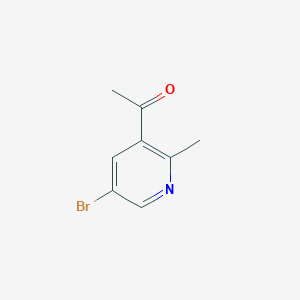

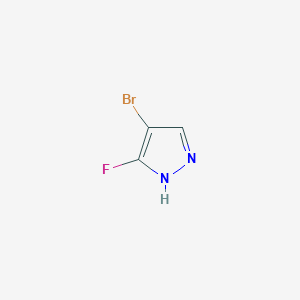

![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)

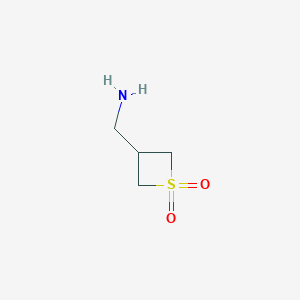

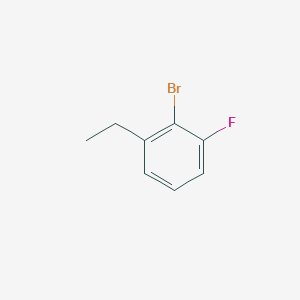

![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)

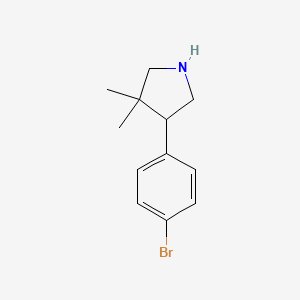

![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)